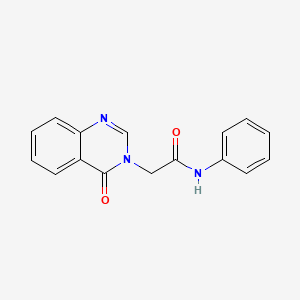

2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide

Vue d'ensemble

Description

BRN 0384912, également connu sous le nom d'azoture de brome, est un composé inorganique explosif de formule chimique BrN₃. Il se caractérise par sa grande réactivité et sa sensibilité aux variations de température et de pression. L'azoture de brome se présente généralement sous forme de liquide rouge à température ambiante et est connu pour son caractère explosif, ce qui en fait un réactif clé dans les explosifs .

Analyse Biochimique

Biochemical Properties

BRN 0384912 plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme dihydrofolate reductase (DHFR), where BRN 0384912 acts as an inhibitor. This inhibition disrupts the folate pathway, which is essential for DNA synthesis and repair . Additionally, BRN 0384912 has been shown to bind to certain proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses.

Cellular Effects

The effects of BRN 0384912 on various types of cells and cellular processes are profound. In cancer cells, BRN 0384912 has been observed to induce apoptosis by activating caspase enzymes and disrupting mitochondrial function . This compound also affects cell signaling pathways, such as the PI3K/Akt pathway, leading to altered gene expression and reduced cell proliferation. Furthermore, BRN 0384912 influences cellular metabolism by inhibiting key enzymes involved in glycolysis and the citric acid cycle, resulting in decreased ATP production and energy metabolism .

Molecular Mechanism

At the molecular level, BRN 0384912 exerts its effects through several mechanisms. It binds to the active site of DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate, a critical step in nucleotide synthesis . This binding interaction leads to enzyme inhibition and subsequent disruption of DNA synthesis. Additionally, BRN 0384912 interacts with transcription factors, altering their binding affinity to DNA and modulating gene expression. These molecular interactions collectively contribute to the compound’s biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of BRN 0384912 change over time due to its stability and degradation properties. Studies have shown that BRN 0384912 remains stable under physiological conditions for extended periods, allowing for prolonged biological activity . Over time, the compound undergoes gradual degradation, leading to a decrease in its efficacy. Long-term exposure to BRN 0384912 has been associated with sustained inhibition of cellular functions, including reduced cell proliferation and altered metabolic activity.

Dosage Effects in Animal Models

The effects of BRN 0384912 vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and pathways . At higher doses, BRN 0384912 can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent and highlight the importance of optimizing dosage levels to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

BRN 0384912 is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound inhibits DHFR, disrupting the folate pathway and affecting nucleotide synthesis . Additionally, BRN 0384912 influences metabolic flux by modulating the activity of enzymes involved in glycolysis and the citric acid cycle. These interactions result in altered metabolite levels and reduced energy production, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, BRN 0384912 is transported and distributed through specific transporters and binding proteins. The compound is taken up by cells via passive diffusion and active transport mechanisms . Once inside the cell, BRN 0384912 interacts with intracellular proteins, facilitating its localization to specific cellular compartments. This distribution pattern is crucial for the compound’s biological activity and its ability to modulate cellular functions.

Subcellular Localization

BRN 0384912 exhibits specific subcellular localization, which influences its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with target enzymes and transcription factors . Post-translational modifications, such as phosphorylation and acetylation, play a role in directing BRN 0384912 to specific compartments within the cell. This subcellular localization is essential for the compound’s ability to modulate cellular processes and exert its biological effects.

Méthodes De Préparation

L'azoture de brome peut être synthétisé par réaction de l'azoture de sodium avec le brome. La réaction se déroule comme suit : [ \text{NaN}3 + \text{Br}_2 \rightarrow \text{BrN}_3 + \text{NaBr} ] Cette réaction forme de l'azoture de brome et du bromure de sodium comme sous-produit {_svg_2}. En raison de sa grande sensibilité, la préparation de l'azoture de brome nécessite un contrôle minutieux des conditions de réaction pour éviter des explosions accidentelles.

Analyse Des Réactions Chimiques

L'azoture de brome subit divers types de réactions chimiques, notamment :

Réactions d'addition : L'azoture de brome s'additionne aux alcènes par des mécanismes ioniques et radicalaires, chacun donnant des orientations différentes dans les produits.

Réactions photochimiques : L'azoture de brome est très réactif sous la lumière UV, ce qui conduit à la dissociation de l'échantillon entier.

Les réactifs courants utilisés dans ces réactions comprennent les alcènes et la lumière UV. Les principaux produits formés dépendent des conditions de réaction spécifiques et de la nature des réactifs impliqués.

Applications de la recherche scientifique

L'azoture de brome a plusieurs applications de recherche scientifique, notamment :

Photochimie : L'azoture de brome est étudié dans des expériences photochimiques pour comprendre sa réactivité sous la lumière UV.

Synthèse organique : L'azoture de brome est utilisé en synthèse organique pour l'addition de groupes azotures aux alcènes, qui peuvent ensuite être transformés en divers groupes fonctionnels.

Mécanisme d'action

Le mécanisme d'action de l'azoture de brome implique sa grande réactivité et sa capacité à subir des réactions d'addition avec les alcènes. La molécule adopte une structure trans-courbée, qui se retrouve également en phase gazeuse . Cette structure permet à l'azoture de brome de réagir facilement avec d'autres molécules, conduisant à la formation de nouveaux composés.

Applications De Recherche Scientifique

Bromine azide has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of bromine azide involves its high reactivity and ability to undergo addition reactions with alkenes. The molecule adopts a trans-bent structure, which is also found in the gas phase . This structure allows bromine azide to react readily with other molecules, leading to the formation of new compounds.

Comparaison Avec Des Composés Similaires

L'azoture de brome peut être comparé à d'autres composés azoturés tels que :

Azoture de fluor (FN₃) : Comme l'azoture de brome, l'azoture de fluor est très réactif et explosif.

Azoture de chlore (ClN₃) : L'azoture de chlore partage également des propriétés de réactivité et d'explosivité similaires à celles de l'azoture de brome.

Azoture d'iode (IN₃) : L'azoture d'iode forme une structure en chaîne infinie lors de la cristallisation, contrairement à la structure hélicoïdale de l'azoture de brome.

L'unicité de l'azoture de brome réside dans sa structure hélicoïdale et ses schémas de réactivité spécifiques, qui diffèrent de ceux des autres composés azotés.

Propriétés

IUPAC Name |

2-(4-oxoquinazolin-3-yl)-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c20-15(18-12-6-2-1-3-7-12)10-19-11-17-14-9-5-4-8-13(14)16(19)21/h1-9,11H,10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRTMCDUZAVNQLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80148373 | |

| Record name | 3(4H)-Quinazolineacetamide, 4-oxo-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108086-38-0 | |

| Record name | 3(4H)-Quinazolineacetamide, 4-oxo-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108086380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(4H)-Quinazolineacetamide, 4-oxo-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-6-{5-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5687924.png)

![1-ethyl-4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5687937.png)

![3'-(2-furyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5687945.png)

![1'-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5687967.png)

![1-{1-ethyl-4-[4-(2-hydroxyethyl)-1-piperazinyl]-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone](/img/structure/B5687981.png)

![2-[(4-oxo-2-phenyl-4H-chromen-3-yl)oxy]acetamide](/img/structure/B5687996.png)

![2-(2,4-dichlorophenoxy)-N-[1-(3-isoxazolyl)ethyl]-N-methylacetamide](/img/structure/B5688003.png)

![N-{1-[(cyclohexylamino)carbonyl]-4-piperidinyl}-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5688009.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5688016.png)

![4-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenol](/img/structure/B5688022.png)